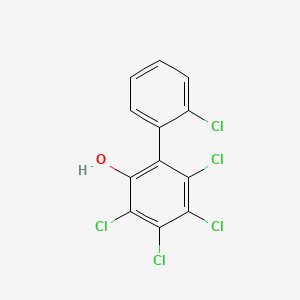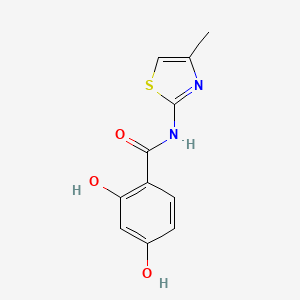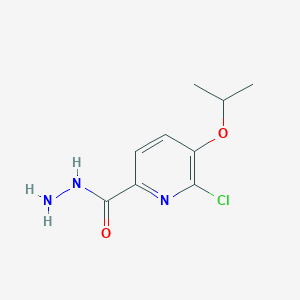
Pentachloro-(1,1'-biphenyl)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications due to their chemical stability and insulating properties. their production has been banned in many countries due to their environmental persistence and potential health hazards .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenylol under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenylol molecule .
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenylol is chlorinated using chlorine gas. The reaction conditions are carefully monitored to ensure the desired level of chlorination. The product is then purified through distillation or other separation techniques to obtain high-purity pentachlorobiphenylol .
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: It can be reduced to form lower chlorinated biphenylols.
Substitution: It can undergo nucleophilic substitution reactions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium hydroxide in polar solvents.
Major Products Formed
Oxidation: Chlorinated biphenyl quinones.
Reduction: Lower chlorinated biphenylols.
Substitution: Hydroxy derivatives of pentachlorobiphenylol.
Aplicaciones Científicas De Investigación
Pentachlorobiphenylol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: It is used to investigate the effects of PCBs on biological systems, including their toxicity and biodegradation.
Medicine: Research on pentachlorobiphenylol helps in understanding the mechanisms of PCB-induced diseases and developing potential treatments.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Mecanismo De Acción
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: Another chlorinated compound used as a pesticide and disinfectant.
Tetrachlorobiphenylol: A less chlorinated derivative of biphenylol.
Hexachlorobiphenylol: A more chlorinated derivative of biphenylol.
Uniqueness
Pentachlorobiphenylol is unique due to its specific chlorination pattern, which affects its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct properties that make it useful in specific research and industrial applications .
Propiedades
Número CAS |
52181-96-1 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
Clave InChI |
LAPUREOIFIODEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)




![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)



![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
